REACTION_CXSMILES
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O.[NH2:2][C:3]1[CH:8]=[C:7]([OH:9])[N:6]=[C:5]([SH:10])[N:4]=1.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15]Cl>>[NH2:2][C:3]1[N:4]=[C:5]([S:10][CH2:15][C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([Cl:11])[CH:13]=2)[NH:6][C:7](=[O:9])[CH:8]=1 |f:0.1|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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O.NC1=NC(=NC(=C1)O)S
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Name
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|
Quantity
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9.98 g
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Type
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reactant
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Smiles
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ClC=1C=C(CCl)C=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The subtitle compound was prepared
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Name
|
|
Type
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product
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Smiles
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NC1=CC(NC(=N1)SCC1=CC(=CC=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |